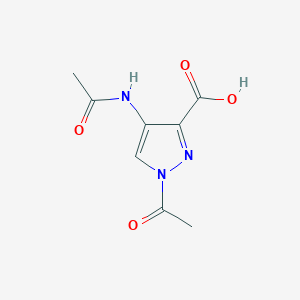

1-Acetyl-4-(acetylamino)-1H-pyrazole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Acetyl-4-(acetylamino)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that contains a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both acetyl and carboxylic acid functional groups makes it a versatile molecule for chemical modifications and reactions.

Synthetic Routes and Reaction Conditions:

Claisen–Schmidt Condensation: The synthesis of this compound can begin with the Claisen–Schmidt condensation of 3-acetyl-5-nitropyridine derivatives with aromatic aldehydes.

Cyclization Reactions: Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization to form the pyrazole ring.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 1-Acetyl-4-(acetylamino)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

- Drug Development : This compound serves as a crucial building block for synthesizing potential drug candidates targeting various diseases. Its structural characteristics allow it to modulate enzyme activity, which is vital in developing therapeutics for inflammatory conditions and cancers.

- Biological Activity : Preliminary studies suggest that 1-Acetyl-4-(acetylamino)-1H-pyrazole-3-carboxylic acid may exhibit anti-inflammatory and analgesic properties due to its similarity to other bioactive pyrazole derivatives. Further investigation into its interactions with biological targets is necessary to elucidate specific mechanisms of action .

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory pathways, which could lead to therapeutic applications in treating conditions like arthritis or other inflammatory diseases .

Materials Science Applications

- Synthesis of New Materials : The unique functional groups present in this compound allow for the development of materials with specific electronic or optical properties. This versatility makes it an attractive candidate for research in nanotechnology and polymer science .

- Chemical Modifications : The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, facilitating the synthesis of a wide range of pyrazole derivatives with tailored properties for specific applications.

Case Studies and Research Findings

Research into the applications of this compound has yielded several notable findings:

- A study demonstrated that derivatives of this compound could significantly inhibit certain enzymes linked to cancer proliferation, suggesting its potential role in anticancer drug development .

- Another investigation focused on synthesizing carbohydrate–pyrazole conjugates involving this compound, highlighting its versatility in forming complex structures through one-pot reactions with high yields .

Mecanismo De Acción

The mechanism of action of 1-Acetyl-4-(acetylamino)-1H-pyrazole-3-carboxylic acid is not well-documented. it is likely to interact with biological targets through its functional groups, which can form hydrogen bonds or participate in other interactions with proteins or enzymes. The acetyl and carboxylic acid groups may play a role in binding to active sites or modulating the activity of target molecules.

Comparación Con Compuestos Similares

4,5-Dihydro-1H-pyrazole Derivatives: These compounds share the pyrazole ring structure and have similar chemical properties.

1-Acetyl-4-piperidinecarboxylic Acid: This compound has a similar acetyl group and carboxylic acid functionality.

Uniqueness: 1-Acetyl-4-(acetylamino)-1H-pyrazole-3-carboxylic acid is unique due to the presence of both acetyl and acetylamino groups on the pyrazole ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for further chemical modifications and applications in various fields.

Actividad Biológica

1-Acetyl-4-(acetylamino)-1H-pyrazole-3-carboxylic acid (CAS Number: 1297537-45-1) is a pyrazole derivative characterized by the presence of both acetyl and carboxylic acid functional groups. With a molecular formula of C₈H₉N₃O₄ and a molar mass of 211.17 g/mol, this compound has garnered interest for its potential biological activities, particularly in anti-inflammatory and analgesic domains. This article reviews the current understanding of its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of this compound indicates the following features:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.

- Functional Groups : Acetylamino group at position 4 and a carboxylic acid group at position 3.

These characteristics contribute to the compound's reactivity and biological interactions.

Anti-inflammatory Properties

Research suggests that this compound may exhibit anti-inflammatory effects. Its structural similarities to other known pyrazole derivatives, which have demonstrated such properties, support this hypothesis. The compound is believed to modulate enzyme activity involved in inflammatory pathways, although specific mechanisms remain under investigation.

Analgesic Effects

Preliminary studies indicate potential analgesic properties linked to this compound. The presence of functional groups conducive to forming hydrogen bonds may facilitate interactions with pain-related receptors or enzymes, although detailed pharmacological evaluations are necessary to confirm these effects.

The exact mechanism of action of this compound is not fully elucidated. However, it is hypothesized that the compound interacts with biological targets through its functional groups, potentially influencing enzyme activity and cellular signaling pathways. This interaction may lead to modulation of inflammatory responses and pain perception .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Formation of the pyrazole ring.

- Introduction of the acetylamino group.

- Addition of the carboxylic acid functionality.

Optimization for yield and purity often requires purification techniques such as recrystallization or chromatography.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Acetylamino-1H-pyrazole-3-carboxylic acid | Similar pyrazole structure | Lacks additional acetyl group |

| 5-Acetylamino-1H-pyrazole-3-carboxylic acid | Different position of acetylamino group | May exhibit different biological activities |

| N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide | Fluorinated phenyl group | Known for enhanced bioactivity due to fluorine atom |

This comparison highlights the unique aspects of this compound in medicinal chemistry applications.

Propiedades

IUPAC Name |

4-acetamido-1-acetylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4/c1-4(12)9-6-3-11(5(2)13)10-7(6)8(14)15/h3H,1-2H3,(H,9,12)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYUVVZERZWNLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CN(N=C1C(=O)O)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.